molecular formula C6H8N4O B13107979 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde

4,6-Diamino-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B13107979
M. Wt: 152.15 g/mol
InChI Key: AXKUSRDZOMGBTG-UHFFFAOYSA-N
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Description

4,6-Diamino-2-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative with the molecular formula C6H8N4O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . This method is efficient and yields high purity products.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,6-Diamino-2-methylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde exerts its effects involves its interaction with nucleic acids and enzymes. The compound can inhibit the synthesis of nucleic acids by interfering with the enzymes involved in their production. This inhibition can lead to antiviral and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4,6-Diamino-2-methylpyrimidine-5-carbaldehyde is unique due to its specific combination of amino and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

4,6-diamino-2-methylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H8N4O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3,(H4,7,8,9,10)

InChI Key

AXKUSRDZOMGBTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)N)C=O)N

Origin of Product

United States

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